In Vitro Potency Against Chloroquine-Resistant P. falciparum: Amodiaquine IC50 18.2 nM vs Chloroquine IC50 313 nM (17-Fold Difference)
Amodiaquine demonstrates substantially superior in vitro potency over chloroquine against chloroquine-resistant P. falciparum field isolates. In a direct head-to-head study of 35 Thai isolates with high-level chloroquine resistance (mean CQ IC50 = 313 nM), amodiaquine achieved a mean IC50 of 18.2 nM, representing an approximate 17-fold potency advantage [1]. In Madagascar, where chloroquine resistance prevalence was 7.9%, the median amodiaquine IC50 was 12.3 nM (mean 15.3 nM) compared with a mean chloroquine IC50 of 52.6 nM; amodiaquine was 3.4 times as active as chloroquine [2]. A 2026 Mali ex vivo susceptibility study confirmed that amodiaquine consistently inhibited all field isolates with IC50 < 10 nM, whereas chloroquine exhibited marked inter-site variability (IC50 ~50–1300 nM) [3].
| Evidence Dimension | 50% Inhibitory Concentration (IC50) against P. falciparum field isolates |
|---|---|
| Target Compound Data | Amodiaquine mean IC50 = 18.2 nM (Thai CQ-resistant isolates); median IC50 = 12.3 nM (Madagascar); IC50 < 10 nM (Mali 2026) |
| Comparator Or Baseline | Chloroquine mean IC50 = 313 nM (Thai CQ-resistant isolates); mean IC50 = 52.6 nM (Madagascar); IC50 ~50–1300 nM (Mali 2026) |
| Quantified Difference | ~17-fold (Thailand); 3.4-fold (Madagascar); >5-fold minimum difference (Mali) |
| Conditions | In vitro schizont maturation assay (Thailand); Rieckmann microtest (Madagascar); ex vivo SYBR Green I fluorescence-based assay (Mali) |
Why This Matters
Procurement of a reference antimalarial for screening against chloroquine-resistant P. falciparum requires a compound retaining low-nanomolar potency where chloroquine fails by >10-fold; amodiaquine fulfills this criterion across geographically diverse isolate panels.
- [1] Childs GE, Boudreau EF, Milhous WK, et al. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. Am J Trop Med Hyg. 1989;40(1):7-11. doi:10.4269/ajtmh.1989.40.7. PMID: 2644858. View Source
- [2] Randrianarivelojosia M, Randrianasolo L, Randremanana RV, et al. In vitro sensitivity of Plasmodium falciparum to amodiaquine compared with other major antimalarials in Madagascar. Parassitologia. 2002;44(3-4):141-147. PMID: 12701375. View Source
- [3] Djimde AA, Maiga H, Dama S, et al. Plasmodium falciparum field isolates drug susceptibility in Mali. MalariaWorld. 2026 Feb 19. Accessed via malariaworld.org. View Source
